1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid
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Overview
Description
1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid is a compound with a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (Boc2O) and triethylamine in a suitable solvent like methylene chloride. The reaction is carried out at room temperature for several hours, followed by heating to reflux to complete the reaction . The product is then purified by extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as amide bond formation with carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the Boc group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Alcohol: Reduction of the carboxylic acid group yields the corresponding alcohol.
Amides: Coupling with carboxylic acids or esters yields amides.
Scientific Research Applications
1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, particularly those involving cyclopropane rings.
Medicine: It serves as a building block for the synthesis of potential pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and catalysts, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyclopropane ring can interact with biological targets, such as enzymes or receptors, through hydrophobic interactions and steric effects, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-((tert-Butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry for designing molecules with specific biological activities.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-6-11(4-5-11)8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVWZEQQBDJLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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